molecular formula C18H22N2 B13791580 1-(p-Anilinobenzyl)piperidine CAS No. 64097-52-5

1-(p-Anilinobenzyl)piperidine

Cat. No.: B13791580
CAS No.: 64097-52-5
M. Wt: 266.4 g/mol
InChI Key: WYLXNOXBORNKPU-UHFFFAOYSA-N
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Description

N-[4-[(1-Piperidinyl)methyl]phenyl]aniline is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(1-Piperidinyl)methyl]phenyl]aniline typically involves the reaction of N-benzyl-4-piperidone with aniline. The process begins with the formation of an imine intermediate, which is subsequently reduced using sodium borohydride to yield the desired product . This method is commonly used in laboratory settings due to its simplicity and efficiency.

Industrial Production Methods

In industrial settings, the production of piperidine derivatives often involves more scalable and cost-effective methods. These may include catalytic hydrogenation, cyclization, and multicomponent reactions . The choice of method depends on factors such as the desired yield, purity, and production cost.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(1-Piperidinyl)methyl]phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N-[4-[(1-Piperidinyl)methyl]phenyl]aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(1-Piperidinyl)methyl]phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

CAS No.

64097-52-5

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

N-phenyl-4-(piperidin-1-ylmethyl)aniline

InChI

InChI=1S/C18H22N2/c1-3-7-17(8-4-1)19-18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h1,3-4,7-12,19H,2,5-6,13-15H2

InChI Key

WYLXNOXBORNKPU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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